molecular formula C11H12N3O7P B14608933 Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate CAS No. 58263-50-6

Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate

Cat. No.: B14608933
CAS No.: 58263-50-6
M. Wt: 329.20 g/mol
InChI Key: VRGRASONRKUJOX-UHFFFAOYSA-N
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Description

Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyano-2,6-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction between diethyl phosphite and 4-cyano-2,6-dinitrobenzyl halide . This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Mechanism of Action

The mechanism of action of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to active sites or interacting with key functional groups . The phosphonate group can mimic phosphate esters, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is unique due to the presence of both cyano and dinitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications and as a research tool in studying enzyme mechanisms .

Properties

CAS No.

58263-50-6

Molecular Formula

C11H12N3O7P

Molecular Weight

329.20 g/mol

IUPAC Name

4-diethoxyphosphoryl-3,5-dinitrobenzonitrile

InChI

InChI=1S/C11H12N3O7P/c1-3-20-22(19,21-4-2)11-9(13(15)16)5-8(7-12)6-10(11)14(17)18/h5-6H,3-4H2,1-2H3

InChI Key

VRGRASONRKUJOX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-])OCC

Origin of Product

United States

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